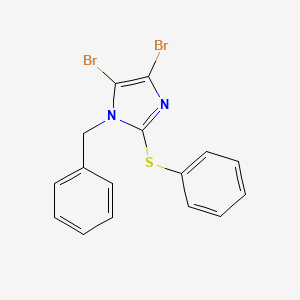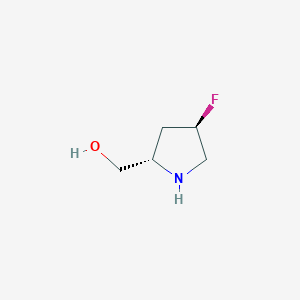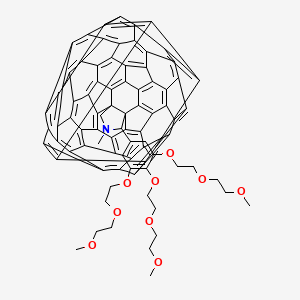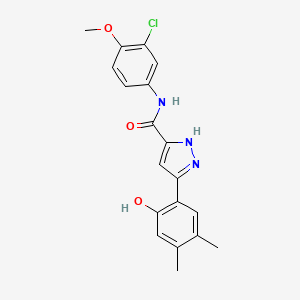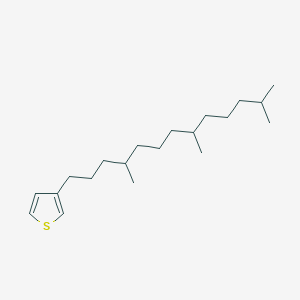![molecular formula C11H10N2O B14084486 [3,3'-Bipyridin]-4-ylmethanol](/img/structure/B14084486.png)
[3,3'-Bipyridin]-4-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,3’-Bipyridin]-4-ylmethanol is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridin]-4-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of [3,3’-Bipyridin]-4-ylmethanol often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
[3,3’-Bipyridin]-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [3,3’-Bipyridin]-4-ylmethanol can yield [3,3’-Bipyridin]-4-carbaldehyde, while reduction can produce [3,3’-Bipyridin]-4-ylmethane.
Aplicaciones Científicas De Investigación
[3,3’-Bipyridin]-4-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound can be used in the design of biologically active molecules and as a building block for drug development.
Medicine: Its derivatives have potential therapeutic applications, including as antimicrobial and anticancer agents.
Industry: It is used in the synthesis of advanced materials, such as polymers and supramolecular structures.
Mecanismo De Acción
The mechanism of action of [3,3’-Bipyridin]-4-ylmethanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the nature of the metal ion and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but different coordination geometry.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of viologens and coordination polymers.
3,4’-Bipyridine: Used in the synthesis of pharmaceutical compounds such as inamrinone and milrinone.
Uniqueness
[3,3’-Bipyridin]-4-ylmethanol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of specialized ligands and functional materials.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(3-pyridin-3-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-10-3-5-13-7-11(10)9-2-1-4-12-6-9/h1-7,14H,8H2 |
Clave InChI |
PDFHTFSFKBPTGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C=CN=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


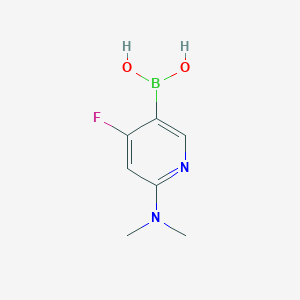
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
![8-[3-(azepan-1-yl)propyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084417.png)
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084423.png)
![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)
![Thieno[2,3-f][1,3]benzodioxole](/img/structure/B14084444.png)
![1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene](/img/structure/B14084445.png)
![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
